3-chloro-2-methylprop-2-ene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7ClS |
|---|---|
Molecular Weight |
122.62 g/mol |
IUPAC Name |
3-chloro-2-methylprop-2-ene-1-thiol |
InChI |
InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3 |
InChI Key |
WBQJFNSFBMQLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)CS |
Origin of Product |
United States |
Nomenclature, Structural Features, and Stereochemical Considerations of 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Systematic IUPAC Nomenclature and Alternative Designations of 3-chloro-2-methylprop-2-ene-1-thiol (B1489974)
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is This compound . chemistrysteps.comacdlabs.comucalgary.ca This name is derived by identifying the principal functional group, the parent carbon chain, and any substituents. The thiol group (-SH) is the principal functional group, indicated by the suffix "-thiol". wikipedia.org The parent chain is a three-carbon chain containing a double bond (a propene). The numbering of the carbon chain begins at the end closest to the principal functional group, hence the -CH2SH group is at position 1. Consequently, the double bond is located between carbons 2 and 3, and the methyl and chloro groups are substituents on this chain.
Alternative designations for this compound are not widely documented in scientific literature, primarily due to its specific and relatively uncommon structure. However, based on naming conventions for similar compounds, it could be referred to by semi-systematic or common names, although these are not standard.
| Nomenclature Type | Name |
| Systematic IUPAC Name | This compound |
| Alternative Designations | Not commonly used |
Analysis of Key Functional Groups: Thiol (-SH) and Chlorinated Alkene Moieties within the this compound Framework
The chemical reactivity and physical properties of this compound are dictated by the presence of two key functional groups: a thiol group and a chlorinated alkene moiety.
The thiol group (-SH) , also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Thiols are generally more acidic than their corresponding alcohols. masterorganicchemistry.com The sulfur atom in the thiol group is a potent nucleophile, making it reactive towards electrophiles. chemistrysteps.com This functional group is also susceptible to oxidation, which can lead to the formation of disulfides.
The chlorinated alkene moiety consists of a carbon-carbon double bond with a chlorine atom and a methyl group as substituents. The double bond introduces rigidity to the molecule in its vicinity and is a site of high electron density, making it susceptible to electrophilic addition reactions. The presence of an electronegative chlorine atom on the double bond influences the electron distribution of the pi system and can affect the regioselectivity of addition reactions. The methyl group, an electron-donating group, also modulates the reactivity of the alkene.
| Functional Group | Key Features |
| Thiol (-SH) | Acidic proton, strong nucleophilicity, susceptible to oxidation. masterorganicchemistry.comchemistrysteps.com |
| Chlorinated Alkene | Rigid structure, site for electrophilic addition, reactivity influenced by chloro and methyl substituents. |
Stereochemical Aspects and Isomerism in this compound
Stereoisomerism in this compound is primarily considered in the context of geometric isomerism around the carbon-carbon double bond.
Geometric Isomerism: For geometric (cis-trans or E/Z) isomerism to exist, each carbon atom of the double bond must be attached to two different groups. vedantu.comlibretexts.org In the case of this compound, the carbon at position 2 is bonded to a methyl group (-CH3) and a chloromethylthiol group (-CH2SH). The carbon at position 3 is bonded to a chlorine atom (-Cl) and a hydrogen atom (-H).
Since both carbons of the double bond are attached to two different substituents, geometric isomerism is possible. The two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.
At C2: The -CH2SH group has a higher priority than the -CH3 group.
At C3: The -Cl atom has a higher priority than the -H atom.
The (Z)-isomer will have the higher priority groups (-CH2SH and -Cl) on the same side of the double bond. The (E)-isomer will have the higher priority groups on opposite sides of the double bond.
| Isomer | Arrangement of High-Priority Groups |
| (Z)-3-chloro-2-methylprop-2-ene-1-thiol | Same side of the double bond |
| (E)-3-chloro-2-methylprop-2-ene-1-thiol | Opposite sides of the double bond |
Conformational Analysis and Molecular Geometry of this compound
Conformational analysis of this molecule primarily involves rotation around the single bonds, particularly the C2-C1 bond (the bond between the double bond and the -CH2SH group). Rotation around this bond will give rise to different conformers with varying steric and electronic interactions.
The stability of these conformers is influenced by steric hindrance between the substituents on the double bond and the thiol group. The most stable conformations will likely minimize the steric interactions between the bulky chlorine and methyl groups and the thiol group. For substituted propenes, conformations where a bond on the allylic carbon eclipses the double bond are often considered. bham.ac.ukic.ac.uk The relative energies of these conformers would depend on the balance of steric repulsion and potential stabilizing hyperconjugation effects. lumenlearning.comoszk.hu
The presence of the thiol group also introduces the possibility of intramolecular hydrogen bonding between the sulfur-bound hydrogen and the chlorine atom or the pi system of the double bond, which could influence the preferred conformation. However, hydrogen bonds involving sulfur are generally weaker than those involving oxygen.
Synthetic Methodologies for the Preparation of 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Historical and Classical Synthetic Approaches to Thiol-Containing Alkenes
Historically, the synthesis of thiol-containing alkenes, or allylic thiols, has relied on robust and well-established reactions. One of the most traditional methods involves the reaction of an appropriate allylic halide with a sulfur nucleophile. A common approach is the use of thiourea (B124793), which reacts with the halide to form an isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. ias.ac.in This method is advantageous due to the low cost and stability of thiourea, although the hydrolysis step can sometimes lead to side products.
Another classical route is the reduction of xanthates. Allylic alcohols can be converted to their corresponding xanthate esters, which are subsequently reduced to thiols using a reducing agent like lithium aluminum hydride (LiAlH4). acs.org This two-step process provides a reliable pathway to allylic thiols from readily available starting materials. Additionally, the direct addition of hydrogen sulfide (B99878) (H2S) across the double bond of an alkene has been explored, often catalyzed by acids, to produce thiols. ias.ac.inresearchgate.net
Contemporary and Advanced Synthetic Routes to 3-chloro-2-methylprop-2-ene-1-thiol (B1489974)
Modern synthetic chemistry offers more refined and selective methods that can be applied to the synthesis of this compound. These approaches often provide better control over regioselectivity and stereoselectivity, and may employ catalytic systems to enhance efficiency.
Thiolation Reactions: Mechanism, Scope, and Selectivity for Introduction of the -SH Group
The most direct and plausible route to this compound involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2-methyl-1-propene, which is a commercially available starting material. sigmaaldrich.comnih.govcertifico.comhaz-map.com This reaction would typically proceed via an SN2 mechanism, where a thiolating agent displaces the allylic chloride.
A variety of thiolating agents can be employed. Besides the classical use of thiourea ias.ac.in, other reagents such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) followed by hydrolysis are commonly used. The use of silyl-protected thiols, like trialkylsilanethiols, can also be effective, offering milder reaction conditions. ias.ac.in The selectivity of this reaction is crucial; the primary allylic chloride is highly susceptible to nucleophilic attack at the carbon bearing the chlorine. However, due to the allylic nature of the substrate, there is a potential for the formation of a regioisomeric product through an SN2' mechanism, although this is generally less favored for primary, unhindered allylic halides.
The table below summarizes potential thiolation reactions for the synthesis of this compound.
| Thiolating Agent | Proposed Solvent | Typical Conditions | Product Formation |
| Sodium Hydrosulfide (NaSH) | Ethanol or DMF | Room Temperature | Direct formation of the thiol |
| Potassium Thioacetate | Acetone or DMF | Room Temperature, then hydrolysis | Formation of the thioacetate, followed by release of the thiol |
| Thiourea | Ethanol | Reflux, followed by basic hydrolysis | Formation of isothiouronium salt, then thiol |
Halogenation Strategies: Regio- and Stereoselectivity in the Formation of Chlorinated Alkene Systems
An alternative approach to the target molecule would involve starting with a pre-formed thiol and introducing the chlorine atom. For instance, the allylic chlorination of 2-methylprop-2-ene-1-thiol (methallyl thiol) could be a viable route. This type of reaction is typically achieved using reagents that provide a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS).
The regioselectivity of such a halogenation is a key consideration. The desired outcome is the substitution of a hydrogen atom at the allylic position, rather than addition across the double bond. youtube.com Using a low concentration of the halogenating agent, often under radical initiation conditions (e.g., with light or a radical initiator), favors allylic substitution. youtube.com It is also important to note that the industrial synthesis of the precursor, 3-chloro-2-methyl-1-propene, involves the direct chlorination of isobutylene. certifico.comwho.int
Rearrangement Reactions Leading to the Prop-2-ene-1-thiol Skeleton
Rearrangement reactions represent a more sophisticated approach to constructing the prop-2-ene-1-thiol skeleton. Sigmatropic rearrangements, in particular, are powerful tools in this context. For example, a acs.orgorganic-chemistry.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) or a related species could be envisioned to form the desired thiol precursor. acs.org
Another relevant class of reactions is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. While the Overman rearrangement is primarily used for the synthesis of allylic amines from allylic alcohols via a trichloroacetimidate (B1259523) intermediate organic-chemistry.org, a thio-Claisen rearrangement of an appropriate substrate could theoretically lead to the desired carbon-sulfur bond arrangement. For instance, the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl sulfide could construct the prop-2-ene-1-thiol backbone. The rearrangement of allylic thiobenzoates is also a known process that can be relevant in this context. acs.org These methods, while elegant, would require the synthesis of more complex starting materials.
Catalytic Methodologies in this compound Synthesis
Modern catalysis offers a range of possibilities for the efficient and selective synthesis of allylic thiols. Transition metal catalysis has been extensively explored for the formation of C-S bonds. Palladium-catalyzed reactions, for example, have been developed for the asymmetric synthesis of allylic thiol derivatives from linear allylic precursors. acs.org Rhodium catalysts have been shown to be effective for the hydrothiolation of dienes, which could be adapted for the synthesis of allylic thiols. organic-chemistry.org
More recently, photoredox catalysis has emerged as a powerful tool for C-H functionalization. A visible-light-mediated photoredox catalytic system could potentially be used for the direct allylic C-H thiolation of a suitable precursor. acs.org Another innovative approach involves the use of an external electric field to catalyze the hydrothiolation of allylamines, a concept that could potentially be extended to other substrates. acs.org While these catalytic methods have not been specifically reported for the synthesis of this compound, they represent the cutting edge of synthetic methodology and could likely be adapted for this purpose.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. In the context of the most plausible synthetic route—the reaction of 3-chloro-2-methyl-1-propene with a thiolating agent—several factors would need to be carefully controlled.
The choice of solvent is important; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. The reaction temperature must be carefully managed to prevent side reactions, such as elimination of HCl from the starting material or further reaction of the product. The stoichiometry of the reactants is also a key parameter to optimize. An excess of the thiolating agent may be used to drive the reaction to completion, but this can also lead to the formation of the corresponding dialkyl sulfide as a byproduct.
The table below outlines a hypothetical optimization study for the synthesis of this compound from 3-chloro-2-methyl-1-propene and sodium hydrosulfide.
| Entry | NaSH (equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 1.1 | Ethanol | 25 | 12 | 65 |
| 2 | 1.5 | Ethanol | 25 | 12 | 75 |
| 3 | 1.5 | DMF | 25 | 8 | 85 |
| 4 | 1.5 | DMF | 0 | 24 | 80 |
| 5 | 2.0 | DMF | 25 | 8 | 82 (with sulfide byproduct) |
This data, while hypothetical, illustrates the typical parameters that would be investigated to optimize the synthesis. Careful purification, likely by distillation or chromatography, would be necessary to isolate the final product in high purity.
Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature and data pertaining to its synthesis and the application of green chemistry principles are not readily found. Extensive searches have not yielded specific methodologies or research findings for the preparation of this particular thiol.
Chemical synthesis and green chemistry approaches are typically documented for compounds with significant commercial or research applications. The lack of accessible information suggests that "this compound" may be a niche compound with limited study or one whose synthesis is proprietary and not disclosed in public-facing databases or journals.
Therefore, it is not possible to provide a detailed article on the synthetic methodologies and green chemistry principles for "this compound" based on the currently available information.
Chemical Reactivity and Transformation of 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Reactivity of the Thiol Group in 3-chloro-2-methylprop-2-ene-1-thiol (B1489974)
The thiol group is known for its nucleophilicity, susceptibility to oxidation, participation in radical reactions, and its acidic nature.
Nucleophilic Reactions Involving the Thiol Moiety (e.g., thiolate anion formation and subsequent reactions)
The thiol group of this compound can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile, significantly more so than its alcohol counterpart, due to the higher polarizability and lower electronegativity of sulfur. The resulting nucleophilic thiolate can participate in a variety of substitution and addition reactions.
One of the most common reactions is the S-alkylation with alkyl halides to form thioethers. For instance, the thiolate of this compound can react with an electrophile like methyl iodide in an SN2 reaction to yield S-(3-chloro-2-methylprop-2-enyl) methyl sulfide (B99878).
| Electrophile | Product | Reaction Type |
| Methyl Iodide | S-(3-chloro-2-methylprop-2-enyl) methyl sulfide | SN2 |
| Benzyl Bromide | S-benzyl-3-chloro-2-methylprop-2-ene-1-thiol | SN2 |
| Epoxide | S-(3-chloro-2-methylprop-2-enyl)-hydroxyethyl sulfide | Ring-opening |
The nucleophilic thiolate can also add to activated alkenes, such as those bearing electron-withdrawing groups, in a Michael-type addition. This reaction is a powerful tool for carbon-sulfur bond formation.
Oxidation Reactions of the Thiol Group (e.g., disulfide formation, higher oxidation states)
The thiol group is readily oxidized. Mild oxidizing agents, such as iodine or hydrogen peroxide, will typically convert this compound to its corresponding disulfide, bis(3-chloro-2-methylprop-2-enyl) disulfide. This reaction proceeds through the formation of a sulfenic acid intermediate.
Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. For example, oxidation with reagents like potassium permanganate (B83412) or nitric acid can lead to the formation of the corresponding sulfinic acid and ultimately the sulfonic acid.
| Oxidizing Agent | Product | Oxidation State of Sulfur |
| I2, H2O2 (mild) | bis(3-chloro-2-methylprop-2-enyl) disulfide | -1 |
| KMnO4, HNO3 (strong) | 3-chloro-2-methylprop-2-ene-1-sulfinic acid | +2 |
| Excess strong oxidant | 3-chloro-2-methylprop-2-ene-1-sulfonic acid | +4 |
Radical Reactions of the Thiol Group (e.g., thiol-ene reactions, radical scavenging)
The sulfur-hydrogen bond in the thiol group is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). This radical can participate in a variety of radical-mediated processes.
A prominent example is the thiol-ene reaction, a type of hydrothiolation of an alkene. wikipedia.org In this "click" chemistry reaction, the thiyl radical adds to a carbon-carbon double bond. wikipedia.org For instance, the thiyl radical derived from this compound can add to an alkene like styrene. The reaction is typically initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition. wikipedia.org
Furthermore, due to the ability of the S-H bond to donate a hydrogen atom, thiols can act as radical scavengers. nih.gov They can quench reactive radical species, thereby terminating radical chain reactions. nih.gov This property is relevant in contexts such as polymer chemistry and biological systems where radical-induced damage is a concern. nih.gov
Acid-Base Chemistry and Thiol Acidity
Thiols are generally more acidic than their corresponding alcohols. The pKa of a typical alkane thiol is around 10-11. The acidity of this compound is expected to be in a similar range, although the presence of the electronegative chlorine atom might have a slight acidifying effect. This acidity allows for the facile generation of the thiolate anion in the presence of a suitable base, which is the key to its nucleophilic reactivity. The equilibrium between the thiol and thiolate can be controlled by the pH of the solution.
Reactivity of the Chlorinated Alkene Moiety in this compound
The presence of a carbon-carbon double bond and a chlorine atom on an adjacent carbon confers specific reactivity to this part of the molecule.
Addition Reactions to the Carbon-Carbon Double Bond
The double bond in this compound is susceptible to electrophilic addition reactions. In the presence of an electrophile, the π-electrons of the double bond act as a nucleophile.
For example, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that already bears more hydrogen atoms. In the case of this compound, this would lead to the formation of a tertiary carbocation, which is more stable. The subsequent attack of the halide anion would result in the corresponding dihalo-substituted thiol.
The presence of the thiol group could potentially influence the regioselectivity of the addition, and in some cases, intramolecular reactions might be possible where the sulfur atom acts as an internal nucleophile to trap the carbocation intermediate.
| Reagent | Expected Major Product | Key Principle |
| HBr | 3-bromo-3-chloro-2-methylpropane-1-thiol | Markovnikov's Rule |
| Cl2 | 2,3-dichloro-3-chloro-2-methylpropane-1-thiol | Halogenation |
| H2O/H+ | 3-chloro-2-methyl-2-propan-1-ol-1-thiol | Acid-catalyzed hydration |
It is important to note that the reactivity of this bifunctional molecule can be complex, and the reaction conditions would play a crucial role in determining the outcome of a particular transformation, potentially favoring reactions at the thiol group, the alkene, or involving both functionalities.
Nucleophilic Substitution Reactions at the Vinylic Chloride (if applicable)
Direct nucleophilic substitution at a vinylic (sp²-hybridized) carbon, such as the one bearing the chlorine atom in the title compound, is generally considered challenging and does not typically proceed through classical Sₙ1 or Sₙ2 mechanisms. wikipedia.orgbritannica.com
Sₙ2 Inactivity: The Sₙ2 pathway is disfavored for several reasons. The incoming nucleophile is sterically hindered from performing the required backside attack by the molecule's own structure and the electron density of the carbon-carbon double bond. libretexts.orgyoutube.com This repulsion makes it difficult for the nucleophile to approach the σ* orbital of the C-Cl bond from the necessary trajectory.
Sₙ1 Inactivity: The Sₙ1 mechanism is equally unlikely because it would require the formation of a vinylic carbocation upon the departure of the chloride leaving group. Vinylic carbocations are highly unstable and energetically unfavorable, preventing this pathway from occurring under normal conditions. youtube.com
Despite the inertness towards standard Sₙ1 and Sₙ2 reactions, nucleophilic vinylic substitution (SₙV) can occur under specific conditions through alternative mechanisms, such as an addition-elimination pathway, particularly if the vinyl group is activated by electron-withdrawing groups. researchgate.netslideshare.net However, for an unactivated substrate like this compound, the most probable substitution pathway would be an intramolecular reaction, as discussed in section 3.3.
Elimination Reactions to Form Alkyne Derivatives (if applicable)
The vinylic chloride functionality in this compound allows for dehydrohalogenation to form a corresponding alkyne derivative. This transformation typically requires the use of a very strong base to abstract a proton from the adjacent carbon atom. britannica.comopenstax.org
The reaction proceeds via an elimination mechanism, most commonly E2, which involves a concerted removal of the hydrogen and the chlorine atom. fiveable.melibretexts.org For the E2 reaction to occur efficiently, a specific stereochemical arrangement, ideally an anti-periplanar geometry between the proton to be removed and the leaving group, is preferred. stackexchange.com In the case of this compound, treatment with a potent base like sodium amide (NaNH₂) in liquid ammonia (B1221849) would be expected to yield 2-methylbut-3-yne-1-thiol. libretexts.orgchemistrysteps.com
| Reactant | Reagents and Conditions | Expected Product | Mechanism |
| This compound | NaNH₂ (strong base), liquid NH₃ | 2-methylbut-3-yne-1-thiol | E2 |
Metal-Catalyzed Cross-Coupling Reactions Involving the Vinylic Chloride
The vinylic chloride group serves as an excellent electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Vinylic halides are often preferred substrates due to their stability and reactivity in these catalytic cycles. wikipedia.org Palladium and nickel catalysts are most commonly employed. rsc.orgnih.gov
This versatility allows for the introduction of various substituents at the vinylic position. For example, Suzuki coupling with an organoboron reagent can introduce a new alkyl or aryl group, Heck coupling with an alkene can form a new C-C double bond, and Sonogashira coupling with a terminal alkyne can create a conjugated enyne system. Furthermore, coupling with thiols (C-S coupling) can also be achieved. acs.orgorganic-chemistry.org
| Reaction Name | Coupling Partner (R-M) | Catalyst System (Typical) | Resulting Product Structure |
| Suzuki Coupling | R-B(OR)₂ (Boronic acid/ester) | Pd(PPh₃)₄, base | HS-CH₂-C(CH₃)=CH-R |
| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄ | HS-CH₂-C(CH₃)=CH-R |
| Heck Coupling | Alkene (e.g., H₂C=CHR') | Pd(OAc)₂, PPh₃, base | HS-CH₂-C(CH₃)=CH-CH=CHR' |
| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | Pd(PPh₃)₄, CuI, base | HS-CH₂-C(CH₃)=CH-C≡C-R |
| Buchwald-Hartwig | R-NH₂ (Amine) | Pd catalyst, phosphine (B1218219) ligand, base | HS-CH₂-C(CH₃)=CH-NH-R |
| C-S Coupling | R'-SH (Thiol) | CuI or Pd catalyst, base | HS-CH₂-C(CH₃)=CH-S-R' |
Concerted and Synergistic Reactivity of Multiple Functional Groups in this compound
The coexistence of a nucleophilic thiol and an electrophilic vinylic chloride within the same molecule creates a high potential for intramolecular reactions. The thiol group, or more potently, the thiolate formed upon deprotonation, can act as an internal nucleophile, attacking the vinylic carbon and displacing the chloride. researchgate.net This type of intramolecular nucleophilic vinylic substitution is a known method for the synthesis of sulfur-containing heterocyclic compounds. researchgate.net
Given the proximity of the reactive centers, an intramolecular cyclization is a highly probable transformation for this compound, especially in the presence of a base. The reaction would likely proceed via a 5-exo-trig cyclization, which is generally favored, to yield a stable five-membered ring containing a sulfur atom, specifically a derivative of dihydrothiophene. The expected product would be 4-methyl-3-methylenethiolane. This intramolecular pathway often competes effectively with intermolecular reactions.
Reaction Mechanisms and Kinetic Studies Related to this compound Transformations
While specific kinetic data for this compound are not available in the literature, the mechanisms of its potential transformations are well-understood from studies of analogous systems.
Elimination (E2) Mechanism: The base-induced elimination to form an alkyne proceeds via a concerted, one-step E2 mechanism. libretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the base (second-order kinetics). The reaction rate is highly sensitive to the strength of the base, with stronger bases like NaNH₂ leading to faster reactions. chemistrysteps.com
Metal-Catalyzed Cross-Coupling Mechanism: These reactions operate via a catalytic cycle involving the metal center (commonly palladium or nickel). wikipedia.org The generally accepted mechanism consists of three primary steps: youtube.com
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the vinylic halide, forming a high-valent metal complex (e.g., Pd(II)).
Transmetalation: The organic group from the coupling partner (e.g., the R group from an organoboron reagent in Suzuki coupling) is transferred to the metal center, displacing the halide.
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst, which re-enters the cycle. The kinetics of this cycle are complex, and the rate-determining step can vary depending on the specific catalyst, ligands, and substrates used.
Intramolecular SₙV Mechanism: The cyclization reaction is an example of an intramolecular nucleophilic vinylic substitution (SₙV). Research on similar systems involving intramolecular attack of a thiolate on a vinylic halide suggests the reaction proceeds through a concerted Sₙ2-type substitution at the sp² carbon. researchgate.netresearchgate.net The rate would be dependent on the concentration of the thiolate, which in turn depends on the base used and the acidity of the thiol proton.
Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
¹H NMR Techniques
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 3-chloro-2-methylprop-2-ene-1-thiol (B1489974), the ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.
Thiol Proton (-SH): A broad singlet is expected for the thiol proton. Its chemical shift can vary depending on concentration and solvent but typically appears in the range of 1.0-2.0 ppm.
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the sulfur atom are expected to produce a singlet due to the absence of adjacent protons for coupling. This signal would likely appear around 3.2-3.4 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond would give rise to a singlet, predicted to be in the range of 1.8-2.0 ppm.
Vinyl Proton (=CH-): The single proton on the carbon bearing the chlorine atom is expected to appear as a singlet in the vinylic region, with a predicted chemical shift of approximately 5.8-6.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -SH | 1.0 - 2.0 | Broad Singlet | 1H |
| -CH₂- | 3.2 - 3.4 | Singlet | 2H |
| -CH₃ | 1.8 - 2.0 | Singlet | 3H |
| =CH-Cl | 5.8 - 6.0 | Singlet | 1H |
¹³C NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
Methylene Carbon (-CH₂-): The carbon atom bonded to the sulfur is anticipated to have a chemical shift in the range of 35-45 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal is predicted to appear in the upfield region, typically around 20-25 ppm.
Quaternary Olefinic Carbon (=C(CH₃)-): The sp²-hybridized carbon atom bonded to the methyl and methylene groups is expected to resonate at approximately 135-145 ppm.
Vinylic Carbon (=CH-Cl): The sp²-hybridized carbon atom bonded to the chlorine atom is predicted to have a chemical shift in the range of 115-125 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -CH₂-S | 35 - 45 |
| -CH₃ | 20 - 25 |
| =C(CH₃)- | 135 - 145 |
| =CH-Cl | 115 - 125 |
Advanced 2D NMR Methodologies (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in the predicted structure of this compound, no significant proton-proton coupling is expected, so the COSY spectrum would likely show no cross-peaks, confirming the isolated nature of the different proton spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for the -CH₂-, -CH₃, and =CH- groups to their corresponding carbon signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
S-H Stretch: A weak to medium absorption band corresponding to the stretching of the sulfur-hydrogen bond is expected in the range of 2550-2600 cm⁻¹. The presence of this band is a key indicator of the thiol functional group.
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is predicted to appear around 1640-1680 cm⁻¹.
C-S Stretch: The carbon-sulfur stretching vibration typically gives rise to a weak absorption in the fingerprint region, around 600-800 cm⁻¹.
C-Cl Stretch: A strong absorption band due to the carbon-chlorine bond stretching is expected in the region of 600-800 cm⁻¹.
C-H Stretches and Bends: Signals corresponding to sp³ C-H stretching (from the methyl and methylene groups) would appear just below 3000 cm⁻¹, while sp² C-H stretching (from the vinylic proton) would appear just above 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| S-H | Stretch | 2550 - 2600 | Weak to Medium |
| C=C | Stretch | 1640 - 1680 | Medium |
| C-S | Stretch | 600 - 800 | Weak |
| C-Cl | Stretch | 600 - 800 | Strong |
| sp² C-H | Stretch | ~3050 - 3100 | Medium |
| sp³ C-H | Stretch | ~2850 - 2960 | Medium to Strong |
Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.
Electron Ionization (EI) MS
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₄H₇ClS. The analysis of the molecular ion region is complicated by the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2). This results in a characteristic cluster of peaks for the molecular ion. The most abundant peak (M⁺) would correspond to the molecule containing ³⁵Cl and ³²S (m/z ≈ 122). A significant M+2 peak, approximately one-third the intensity of the M⁺ peak, would be observed due to the presence of ³⁷Cl. The presence of ³⁴S would also contribute to the M+2 peak.
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation to produce smaller, stable ions. Key predicted fragmentation pathways include:
Loss of a chlorine radical (•Cl): This would lead to a prominent fragment ion [M - Cl]⁺ at m/z 87.
Loss of the thiol radical (•SH): This fragmentation would result in a fragment at m/z 89.
Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C-C bond could lead to a fragment at m/z 73.
Formation of the allyl cation: Cleavage of the C-S bond could result in the formation of a stable 3-chloro-2-methylallyl cation at m/z 89.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₄H₇³⁵Cl³²S]⁺ | 122 | Molecular Ion |
| [M+2]⁺ | [C₄H₇³⁷Cl³²S]⁺ / [C₄H₇³⁵Cl³⁴S]⁺ | 124 | Isotope Peak (due to ³⁷Cl and ³⁴S) |
| [M - Cl]⁺ | [C₄H₇S]⁺ | 87 | Loss of Chlorine |
| [M - SH]⁺ or [C₄H₆Cl]⁺ | [C₄H₆Cl]⁺ | 89 | Loss of SH or H, corresponds to 3-chloro-2-methylallyl cation |
Electrospray Ionization (ESI) MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like thiols. In ESI-MS, the analyte is ionized from a solution, which typically preserves the molecular structure with minimal fragmentation. For this compound, ESI-MS can be operated in both positive and negative ion modes to provide comprehensive data.
In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺. Adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion of interest. The presence of the thiol group facilitates proton abstraction, making negative ion mode a sensitive method for detection.
Tandem mass spectrometry (MS/MS) experiments can be performed on the precursor ions to induce fragmentation and obtain structural information. The fragmentation patterns are influenced by the charge-carrying group. For the [M+H]⁺ ion, fragmentation may involve the loss of small neutral molecules such as water (H₂O) or hydrogen sulfide (B99878) (H₂S). The cleavage of the C-S and C-Cl bonds is also anticipated.
Table 1: Predicted ESI-MS Ions for this compound
| Ionization Mode | Predicted Ion | m/z (Calculated) |
| Positive | [M+H]⁺ | 123.0084 |
| Positive | [M+Na]⁺ | 145.0003 |
| Negative | [M-H]⁻ | 120.9928 |
Note: The m/z values are calculated based on the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound (C₄H₇ClS), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The accurate mass measurement allows for the unambiguous confirmation of the molecular formula.
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectrum. HRMS can resolve these isotopic peaks, and the observed pattern provides strong evidence for the presence of a chlorine atom in the molecule. The mass difference between the isotopic peaks containing ³⁵Cl and ³⁷Cl is approximately 1.997 Da.
Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion | Exact Mass | Relative Abundance (%) |
| [C₄H₈³⁵ClS]⁺ | 123.0084 | 100.0 |
| [C₄H₈³⁷ClS]⁺ | 125.0055 | 32.0 |
Note: The table shows the expected major isotopic peaks for the protonated molecule.
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. Both gas and liquid chromatography offer distinct advantages for the analysis of this volatile and reactive compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis. The choice of column and detector is critical for achieving good separation and sensitive detection.
A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for the separation. The temperature program would need to be optimized to ensure good resolution from any impurities or isomers. Due to the reactive nature of the thiol group, an inert GC system, including the liner and column, is recommended to prevent analyte degradation and peak tailing.
For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity for a sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) in sulfur mode would be highly advantageous. Mass spectrometry (GC-MS) provides both separation and structural information, with the electron ionization (EI) mass spectrum expected to show characteristic fragments resulting from the loss of Cl, SH, and other small moieties.
Table 3: Hypothetical Gas Chromatography (GC) Method Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. For a small, relatively polar molecule like this compound, reversed-phase HPLC is a suitable approach.
A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Detection of the thiol can be challenging due to the lack of a strong chromophore for UV-Vis detection at higher wavelengths. Detection at lower UV wavelengths (around 210-220 nm) may be possible. To enhance sensitivity and selectivity, pre-column derivatization of the thiol group is a common strategy. Reagents such as Ellman's reagent (DTNB) or monobromobimane can be used to introduce a chromophore or fluorophore, allowing for more sensitive detection at a specific wavelength. nih.gov
Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or Fluorescence (with derivatization) |
X-ray Crystallography Methodologies for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org The applicability of this technique to this compound is contingent on its ability to form single crystals of suitable size and quality.
Assuming the compound is a liquid or a low-melting solid at room temperature, crystallization could be attempted at low temperatures. If suitable crystals can be grown, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the molecule's conformation in the crystalline state. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the thiol group or halogen bonding involving the chlorine atom.
As of the current literature, there are no published crystal structures specifically for this compound. The successful application of this technique would provide invaluable structural information.
Theoretical and Computational Chemistry Studies on 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the optimal geometry (bond lengths and angles) and the electronic distribution within the molecule.
Density Functional Theory (DFT) has become a primary tool for computational studies on organosulfur and organochlorine compounds due to its balance of accuracy and computational cost. For a molecule like 3-chloro-2-methylprop-2-ene-1-thiol (B1489974), DFT calculations are essential for optimizing the molecular geometry and understanding its electronic structure.
Studies on analogous compounds, such as 3-chloro-2-methyl-1-propene, have utilized hybrid density functional methods like M06-2X with basis sets such as 6-31+G(d,p) for accurate optimization and vibrational frequency calculations. researchgate.net For even higher precision in energy calculations, methods like CCSD(T) with larger basis sets (e.g., cc-pVTZ) are employed. researchgate.net These calculations provide a detailed potential energy surface (PES), which is crucial for identifying stable conformers and transition states. researchgate.net The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can be analyzed to predict the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack.
| Methodology | Description | Typical Application |
|---|---|---|
| M06-2X Functional | A high-nonlocality hybrid meta-GGA functional, good for main-group thermochemistry and kinetics. | Geometry optimization and reaction barrier calculations. researchgate.net |
| B3LYP Functional | A popular hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. Often used for a wide range of organic molecules. | Geometry optimization and electronic structure analysis. nih.gov |
| 6-31+G(d,p) Basis Set | A Pople-style basis set that includes diffuse functions (+) for anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. | Standard for geometry optimizations of organic molecules containing heteroatoms. researchgate.net |
| cc-pVTZ Basis Set | A correlation-consistent basis set of triple-zeta quality, designed to converge smoothly to the complete basis set limit. | High-accuracy single-point energy calculations. researchgate.net |
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results.
For related structures like allyl alcohol and other thiols, ab initio calculations have been used to perform detailed electronic structure analyses and evaluate thermodynamics. nih.govdocumentsdelivered.com These methods are particularly valuable for validating results from DFT calculations and for studying systems where electron correlation effects are strong. nih.gov For example, locating transition states for reactions involving allylic halides can be performed using ab initio methods to ensure the accuracy of the calculated barrier heights and geometries. ucsb.edu
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., Infrared, Raman, and NMR). DFT calculations, following a geometry optimization, can be used to compute vibrational frequencies. These calculated frequencies for the C=C stretch, C-S stretch, S-H stretch, and C-Cl stretch of this compound can be compared with experimental IR and Raman data.
Often, calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are often scaled by an empirical factor to improve agreement. The ability of a specific DFT functional, like B3LYP, to reproduce experimental spectroscopic data has been validated for many organic molecules, including those containing halogens and sulfur. nih.govuoa.gr Computational studies on halogen-benzene complexes, for instance, show that predicted spectroscopic properties are in good agreement with experimental data where available. nih.gov
Computational Studies of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound, an allylic halide and a thiol, is a key area for computational investigation. The molecule has several potential reactive sites: the allylic chloride is susceptible to nucleophilic substitution (SN2), while the double bond can undergo addition reactions, and the thiol group can participate in radical or oxidation reactions.
Computational studies on the atmospheric degradation of the parent compound, 3-chloro-2-methyl-1-propene, by OH radicals have shown that both addition to the double bond and hydrogen abstraction are possible pathways. researchgate.net The transition states for these reactions can be located and their energy barriers calculated using methods like Canonical Transition State Theory (CTST) to determine reaction rate constants. researchgate.netquantumatk.com
For the allylic halide portion, SN2 reactions are of particular interest. The transition state for such a reaction would involve a five-coordinate carbon center, which can be modeled computationally. ucsb.edu Studies on palladium-catalyzed allylic halide activation show that DFT can elucidate complex mechanistic pathways, including the formation of η¹ and η³ allyl intermediates and the presence of post-transition-state bifurcations. acs.org Similar computational approaches could map out the reaction pathways for this compound with various nucleophiles. Furthermore, computational work on related thiols, like 3-methyl-2-butene-1-thiol, has detailed the atmospheric fate of radicals formed from OH radical addition, including subsequent reactions with O₂ and intramolecular hydrogen transfers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase (like a solvent) and over time. MD simulations use classical force fields to approximate the potential energy of a system, allowing for the simulation of thousands or millions of atoms.
For a flexible molecule like this compound, MD simulations are ideal for performing a thorough conformational analysis. By simulating the molecule's movement over nanoseconds, one can identify the most stable conformers and the energy barriers between them by analyzing the dihedral angle distributions. MD simulations also provide insight into intermolecular interactions, such as hydrogen bonding involving the thiol group or interactions with solvent molecules. osti.govfigshare.com These simulations often use force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, which have been parameterized for organic molecules. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their physical, chemical, or biological activity. numberanalytics.com For analogues of this compound, such as other organochlorine pesticides or volatile sulfur compounds, QSAR provides a framework for predicting properties without direct experimental measurement. journalcsij.comepa.gov
The QSAR methodology involves several key steps:
Data Set Collection : A set of structurally related compounds with known activity (e.g., toxicity, receptor binding) is compiled. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. numberanalytics.com
Model Development : A mathematical model is built using statistical methods—such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS)—to find a correlation between the descriptors and the observed activity. mdpi.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.comnih.gov
Role of 3 Chloro 2 Methylprop 2 Ene 1 Thiol As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Sulfur-Containing Heterocycles (e.g., thietanes, thiophenes)
The unique structure of 3-chloro-2-methylprop-2-ene-1-thiol (B1489974), featuring both a nucleophilic thiol group and an electrophilic alkyl chloride, makes it an ideal precursor for the synthesis of sulfur-containing heterocycles. These reactions often proceed via intramolecular cyclization, where the thiol group attacks the carbon atom bearing the chlorine, leading to the formation of a stable ring structure.
Thietanes:
Thietanes, four-membered rings containing a sulfur atom, are important structural motifs in some biological compounds and are useful intermediates in organic synthesis. nih.govresearchgate.net The synthesis of thietane (B1214591) derivatives from this compound can be achieved through base-mediated intramolecular cyclization. The base deprotonates the thiol to form a thiolate, which then acts as an internal nucleophile, displacing the chloride to form the thietane ring.
A general synthetic approach is outlined below:
Step 1: Deprotonation: Treatment of this compound with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding thiolate anion.
Step 2: Intramolecular Cyclization: The thiolate attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the thietane ring and elimination of the chloride ion.
This method provides a direct route to 3-methyl-3-thietanemethanol, a key intermediate for further synthetic elaborations.
Thiophenes:
Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, which are prevalent in pharmaceuticals, agrochemicals, and electronic materials. While direct cyclization of this compound to a thiophene (B33073) is not a standard method, its derivatives can be employed in various thiophene syntheses. For instance, it can be used to introduce a specific side chain onto a pre-existing thiophene ring or be a component in a multi-step synthesis that ultimately leads to a thiophene derivative.
Several established methods for thiophene synthesis include the Paal-Knorr synthesis, the Gewald reaction, and various cyclization strategies involving sulfur reagents. organic-chemistry.org For example, a derivative of this compound could potentially be used in a reaction with a 1,4-dicarbonyl compound to construct a substituted thiophene ring.
Intermediate in the Preparation of Organochloride Compounds
The presence of a reactive chlorine atom allows this compound to serve as an intermediate in the synthesis of other organochloride compounds. The thiol group can be protected or undergo reaction, while the chloro group is either retained in the final product or is displaced in a nucleophilic substitution reaction.
For example, the thiol group can be S-alkylated, S-acylated, or oxidized to a disulfide or sulfonic acid. These transformations yield a new set of organochloride compounds with different functionalities and potential applications.
An illustrative reaction is the S-alkylation with an alkyl halide in the presence of a base. This reaction yields a thioether that still contains the reactive allyl chloride moiety, which can be used in subsequent synthetic steps.
Applications as a Versatile Synthetic Precursor in Medicinal Chemistry Research
The structural motifs derived from this compound are of interest in medicinal chemistry. The thiol and allyl chloride functionalities allow for the introduction of this fragment into larger molecules, potentially imparting desirable pharmacological properties.
For instance, the thiol group can be used to attach the molecule to a carrier or a pharmacophore, while the allyl chloride can be used to react with nucleophilic sites in biological macromolecules. This dual reactivity makes it a useful tool for developing targeted therapies or diagnostic agents.
One notable application is in the synthesis of 2-S-substituted pyrimidines, which can act as antimetabolites of nucleic acid precursors for cancer therapy. pharmaffiliates.com
Utility in Agrochemical and Material Science Research
In agrochemical research, compounds containing sulfur and chlorine often exhibit pesticidal or herbicidal activity. This compound can serve as a starting material for the synthesis of novel agrochemicals. For example, it is an important intermediate in the production of pesticides like carbofuran (B1668357) and fenbutatin oxide. certifico.comnih.gov
In material science, the alkene and thiol functionalities of this compound are particularly useful. The double bond can participate in polymerization reactions to create novel polymers with specific properties, such as altered refractive index, thermal stability, or adhesion. The thiol group can be used for surface modification of materials like gold nanoparticles or for the preparation of self-assembled monolayers.
The related compound, 3-chloro-2-methylpropene, is used as an intermediate in the manufacture of plastics and other organic chemicals. certifico.comnih.gov
Strategy for Derivatization and Functionalization of the this compound Core Structure
The core structure of this compound offers several avenues for derivatization and functionalization, allowing for the creation of a library of related compounds with diverse properties.
Reactions at the Thiol Group:
S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.
S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Oxidation: Oxidation to form disulfides, sulfoxides, or sulfonic acids.
Reactions at the Allyl Chloride Group:
Nucleophilic Substitution: Reaction with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to displace the chloride and introduce new functional groups.
Coupling Reactions: Participation in cross-coupling reactions, such as Suzuki or Stille couplings, after conversion to a suitable organometallic reagent.
Reactions involving the Alkene:
Addition Reactions: Addition of halogens, hydrogen halides, or other electrophiles across the double bond.
Polymerization: Radical or cationic polymerization to form polymers.
Metathesis: Ring-closing or cross-metathesis reactions with other alkenes.
By strategically combining these transformations, a wide array of derivatives can be synthesized from this versatile building block.
Future Research Directions and Unexplored Avenues for 3 Chloro 2 Methylprop 2 Ene 1 Thiol
Development of Novel and Sustainable Synthetic Routes for 3-chloro-2-methylprop-2-ene-1-thiol (B1489974)
Currently, established synthetic routes for this compound are not documented in the literature. A primary focus of future research would be to develop efficient and environmentally benign methods for its synthesis. Researchers might investigate multi-step syntheses starting from commercially available precursors. Potential strategies could include:
Thiolation of a corresponding halo-alkene: A plausible route could involve the nucleophilic substitution of a di-halogenated propene derivative with a sulfur nucleophile like sodium hydrosulfide (B80085).
Green Chemistry Approaches: Emphasis should be placed on developing sustainable methods that minimize waste, avoid hazardous reagents, and utilize renewable feedstocks where possible. researchgate.netbeilstein-journals.org This could involve enzymatic catalysis or the use of eco-friendly solvents.
A comparative table of hypothetical synthetic approaches is presented below.
| Hypothetical Route | Precursors | Potential Reagents | Key Challenges | Sustainability Aspect |
| Nucleophilic Substitution | 1,3-dichloro-2-methylprop-1-ene | NaSH, KSH | Control of regioselectivity, side reactions | Atom economy could be low. |
| Addition to an Alkyne | 2-methyl-1-chloroprop-1-yne | H₂S, Thioacetic acid | Regio- and stereoselectivity of the addition | Potentially high atom economy. |
| From a Carbonyl Compound | 3-chloro-2-methylpropenal | Lawesson's reagent, P₄S₁₀ | Harsh reaction conditions, functional group tolerance | Often generates significant waste. |
Exploration of Unconventional Reactivity Pathways for this compound
The unique structure of this compound, featuring a thiol group, a carbon-carbon double bond, and a vinylic chloride, suggests a rich and complex reactivity profile that is currently unexplored. Future studies could focus on:
Thiol-Ene Reactions: Investigating its participation in thiol-ene "click" reactions, which are known for their high efficiency and orthogonality. documentsdelivered.com The influence of the vinylic chloride on the reactivity of the double bond would be a key area of study.
Intramolecular Cyclizations: Exploring conditions that could induce intramolecular cyclization to form novel sulfur-containing heterocyclic compounds. thieme.com
Cross-Coupling Reactions: The vinylic chloride moiety could potentially participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups.
Advanced Catalyst Development for Transformations Involving this compound
The development of catalysts specifically designed to control the reactivity of this compound would be essential. Research could target:
Regioselective Catalysts: Catalysts that can differentiate between the thiol, the double bond, and the vinylic chloride would be highly valuable for selective functionalization.
Stereoselective Catalysts: For reactions that could create new chiral centers, the development of asymmetric catalysts would be crucial for producing enantiomerically pure products for potential applications in pharmaceuticals or agrochemicals.
Photocatalysis: Investigating light-mediated transformations could offer mild and selective methods for activating specific bonds within the molecule.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Once viable synthetic routes and reactions are established, integrating them with modern technologies like flow chemistry could offer significant advantages. illinois.edu
Enhanced Safety and Scalability: Flow reactors could allow for the safe handling of potentially reactive intermediates and facilitate a seamless transition from laboratory-scale synthesis to larger-scale production.
Reaction Optimization: Automated systems could be employed to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions for any given transformation.
Expanding the Scope of its Application as a Versatile Synthetic Scaffold in New Fields of Chemical Research
The ultimate goal of researching this compound would be to utilize it as a building block in various fields. Its trifunctional nature (thiol, alkene, chloride) makes it a potentially versatile scaffold. Unexplored applications could include:
Materials Science: The thiol group could be used to anchor the molecule to metal surfaces or nanoparticles, creating functionalized materials with unique electronic or optical properties.
Medicinal Chemistry: The molecule could serve as a starting point for the synthesis of novel bioactive compounds, with the various functional groups allowing for the systematic modification of the structure to optimize biological activity. figshare.com
Agrochemicals: Similar to its isomer, methallyl chloride, this compound could be a precursor for new pesticides or herbicides. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-chloro-2-methylprop-2-ene-1-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-methylprop-2-ene-1-thiol with chlorinating agents (e.g., SOCl₂ or PCl₃). Optimization includes:
- Temperature control (0–5°C to minimize side reactions).
- Solvent selection (e.g., anhydrous dichloromethane to avoid hydrolysis).
- Catalytic use of bases like pyridine to neutralize HCl byproducts .
- Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can this compound be detected and quantified in complex matrices?
- Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS is effective. Key steps:
- Derivatization: On-fiber silylation to enhance volatility (e.g., BSTFA).
- Extraction: Headspace SPME at 60°C for 30 min with a PDMS/DVB fiber.
- GC Parameters: DB-5MS column (30 m × 0.25 mm), splitless mode, He carrier gas.
- Quantification: Use internal standards (e.g., deuterated analogs) to correct matrix effects .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods for synthesis and handling.
- First Aid: Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .
- Storage: In amber glass bottles under nitrogen at –20°C to prevent oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm structure (e.g., δ 1.8 ppm for methyl, δ 4.2 ppm for thiol proton).
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1640 cm⁻¹ (C=C stretch).
- MS : Molecular ion [M]⁺ at m/z 136 and fragment ions (e.g., m/z 101 for [C₄H₇S]⁺) .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The allylic thiol group enables thiol-ene "click" reactions. Stereoelectronic effects:
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Use accelerated stability testing and HPLC-UV monitoring :
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Target: Cytochrome P450 enzymes (PDB ID: 1TQN).
- Parameters: Ligand protonation states adjusted via MarvinSketch; binding affinity calculated using MM-PBSA .
Q. How can isotopic labeling (e.g., ³⁴S) aid in tracking metabolic pathways of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
